Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)-
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Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is a complex organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a tetradecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The tetradecyloxy group is introduced through a subsequent reaction involving the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced chloroethyl groups.
Substitution: Products with substituted nucleophiles replacing the chloroethyl groups.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This can result in various biological effects, including cytotoxicity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)benzenamine: Lacks the tetradecyloxy group, making it less hydrophobic.
N,N-bis(2-chloroethyl)aniline: Similar structure but without the long alkyl chain.
N,N-bis(2-chloroethyl)-4-methoxybenzenamine: Contains a methoxy group instead of a tetradecyloxy group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
82894-40-4 |
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Molecular Formula |
C24H41Cl2NO |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-tetradecoxyaniline |
InChI |
InChI=1S/C24H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28-24-16-14-23(15-17-24)27(20-18-25)21-19-26/h14-17H,2-13,18-22H2,1H3 |
InChI Key |
ZHFCRFLIZTVRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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